![molecular formula C15H8F6N2 B13407691 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 870450-89-8](/img/structure/B13407691.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole is a compound that features a benzimidazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
科学的研究の応用
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and electronic properties.
作用機序
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and synthesis of complex molecules.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Employed in the preparation of thioureas and other derivatives.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole stands out due to its benzimidazole core, which imparts unique electronic and structural properties. The presence of two trifluoromethyl groups further enhances its reactivity and stability, making it a versatile compound in various applications.
特性
CAS番号 |
870450-89-8 |
|---|---|
分子式 |
C15H8F6N2 |
分子量 |
330.23 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]benzimidazole |
InChI |
InChI=1S/C15H8F6N2/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)23-8-22-12-3-1-2-4-13(12)23/h1-8H |
InChIキー |
QZFLJMIKVQFWDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
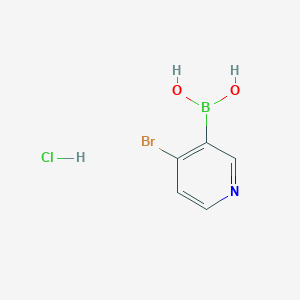
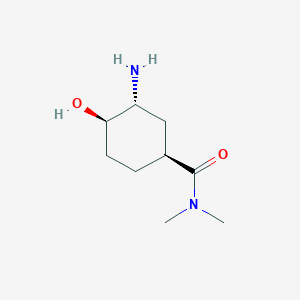
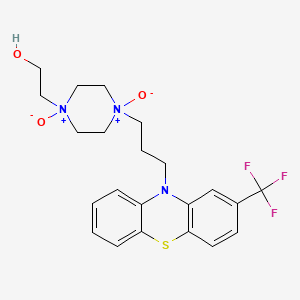
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
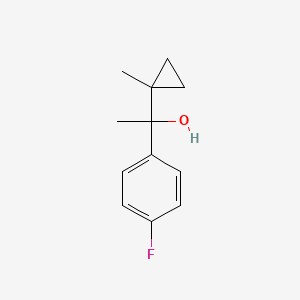

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
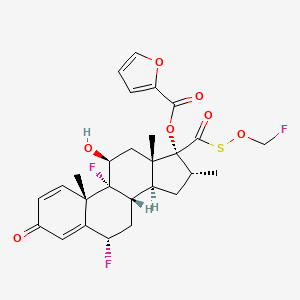
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
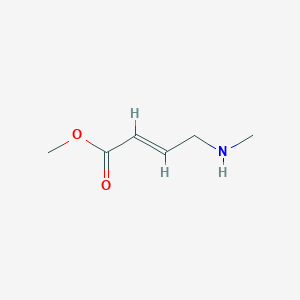
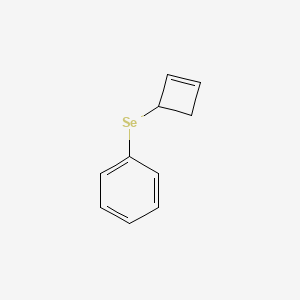
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
